[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate
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Overview
Description
[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate is a natural product found in Cladocora caespitosa with data available.
Scientific Research Applications
Application in Natural Product Synthesis
Research on similar complex organic compounds reveals their significance in the synthesis of natural products. For instance, studies have isolated new labdane-type diterpenoids from the herb of Leonurus japonicus Houtt., which are structurally similar to the compound (Liu et al., 2014). These compounds have potential applications in the field of natural product chemistry and pharmacognosy.
Role in Chemoenzymatic Synthesis
The compound’s structural analogs have been used in chemoenzymatic synthesis processes. For instance, similar compounds have been converted into bioactive substances like α-polypodatetraene and methyl labda-8-en-15-oate, indicating the potential of these complex molecules in synthetic organic chemistry (Kinoshita et al., 2008).
Importance in Structural Investigation
Structural analogs of the compound have been used in crystallography and structural investigations, providing insights into the conformations of complex organic molecules. This includes studies on compounds like andirobin isolated from X. moluccensis seeds (Jittaniyom et al., 2012). Understanding these structures is crucial for the development of new synthetic methods and materials.
Contribution to Stereoselective Synthesis
The structure and stereochemistry of compounds similar to the one have been key in the stereoselective synthesis of complex organic molecules. This includes the synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and asymmetric synthesis of various organic compounds (Gerber & Vogel, 2001). These studies are foundational for pharmaceutical and material science research.
Exploration in Organic Chemistry
The compound’s analogs have been explored in various organic chemistry studies, demonstrating the broad range of applications these types of molecules have. Research on related compounds has led to new insights into reaction mechanisms, synthetic pathways, and potential applications in drug development and materials science (Bolte & Strahringer, 1999).
Properties
Molecular Formula |
C27H40O5 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate |
InChI |
InChI=1S/C27H40O5/c1-17(2)9-7-13-26(5)14-8-10-22-21(26)12-11-18(3)27(22,6)16-23(31-19(4)28)20-15-24(29)32-25(20)30/h10,15,18,21,23,25,30H,1,7-9,11-14,16H2,2-6H3/t18-,21-,23-,25?,26-,27-/m1/s1 |
InChI Key |
LUZPPGGVQBQOEH-UMUHMQMUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C(=CCC[C@@]2(C)CCCC(=C)C)[C@]1(C)C[C@H](C3=CC(=O)OC3O)OC(=O)C |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)CCCC(=C)C)C1(C)CC(C3=CC(=O)OC3O)OC(=O)C |
Synonyms |
cladocoran A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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